

Physical and chemical properties of 4-methoxyindole-3-acetic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-methoxy-1H-indol-3-yl)acetic Acid

Cat. No.: B2784577

[Get Quote](#)

An In-Depth Technical Guide to 4-Methoxyindole-3-Acetic Acid

Authored by: A Senior Application Scientist Introduction

4-Methoxyindole-3-acetic acid is a synthetically derived indole compound that belongs to the auxin class of plant growth regulators. As a derivative of the principal plant hormone indole-3-acetic acid (IAA), it is of significant interest to researchers in plant biology, agriculture, and medicinal chemistry. The introduction of a methoxy group at the 4-position of the indole ring modifies the molecule's electronic and steric properties, which in turn influences its biological activity and metabolic stability compared to the parent compound. This guide provides a comprehensive overview of the physical and chemical properties of 4-methoxyindole-3-acetic acid, offering a technical resource for scientists and professionals engaged in its study and application.

Understanding these fundamental properties is critical for its effective use in experimental settings. For instance, its solubility dictates the choice of solvent systems for bioassays and analytical procedures, while its reactivity profile informs the design of synthetic routes for novel derivatives. This document aims to provide not just data, but also the underlying scientific rationale for experimental design and interpretation.

Chemical Identity and Structure

The unique biological and chemical characteristics of 4-methoxyindole-3-acetic acid are a direct consequence of its molecular structure. It features an indole core, a bicyclic structure consisting of a fused benzene and pyrrole ring, with an acetic acid substituent at the 3-position and a methoxy group at the 4-position.

Identifier	Value
IUPAC Name	2-(4-Methoxy-1H-indol-3-yl)acetic acid [1]
CAS Number	17897-49-3 [1]
Molecular Formula	C ₁₁ H ₁₁ NO ₃ [1]
Molecular Weight	205.21 g/mol [1]
Canonical SMILES	COc1=CC=C2C(=C1)C(=CN2)CC(=O)O
InChI Key	LASOXKFMZMXTOD-UHFFFAOYSA-N [1]

Common Synonyms:

- (4-methoxy-indol-3-yl)-acetic acid[\[1\]](#)
- 4-Methoxy-3-indoleacetic acid[\[1\]](#)

Physical Properties

The physical properties of a compound are paramount for its handling, storage, and application in various experimental protocols. The table below summarizes the key physical characteristics of 4-methoxyindole-3-acetic acid.

Property	Value	Source
Appearance	Tan solid	[2]
Melting Point	Data not available; for comparison, 5-methoxyindole-3-acetic acid melts at 145-151 °C. [3] [4]	N/A
Solubility	Soluble in ethanol, methanol, DMSO. Sparingly soluble in chloroform and insoluble in water.	[5]
Storage Conditions	Store at 0-8 °C, protected from light. [2]	

Discussion of Physical Properties:

The insolubility of 4-methoxyindole-3-acetic acid in water is a crucial consideration for its use in biological systems. Stock solutions are typically prepared in organic solvents like DMSO or ethanol, which are then diluted in aqueous media for final experimental concentrations. The tendency of many indole compounds to be sensitive to light and oxidation necessitates storage in a cool, dark, and inert environment to maintain compound integrity over time.[\[5\]](#)

Spectroscopic Profile

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of organic molecules. Below is a summary of the expected spectroscopic characteristics of 4-methoxyindole-3-acetic acid.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons on the indole ring, a singlet for the methylene protons of the acetic acid side chain, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton.
¹³ C NMR	Resonances for the carbon atoms of the indole ring, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the carboxylic acid, and C-O stretches for the methoxy and carboxylic acid groups.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight (205.21 m/z), along with characteristic fragmentation patterns.

Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of a sample of 4-methoxyindole-3-acetic acid.

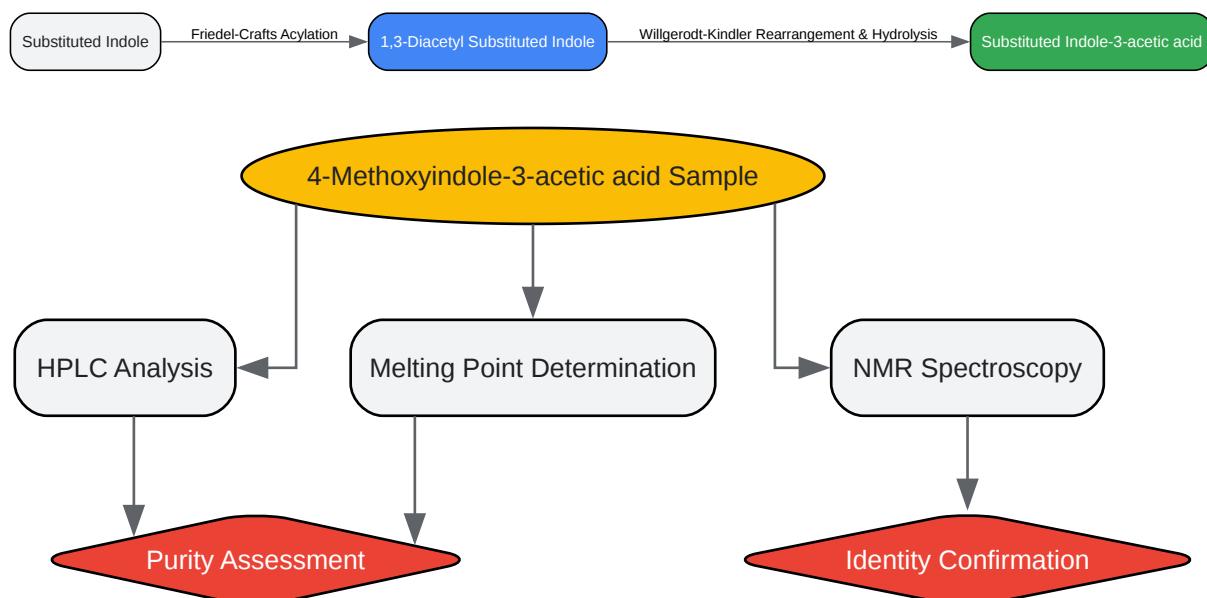
Methodology:

- Sample Preparation:
 - For NMR, dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
- ¹H NMR Spectroscopy:
 - Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

- Rationale: This experiment provides information about the number of different types of protons and their chemical environments, which is essential for structural confirmation.
- ^{13}C NMR Spectroscopy:
 - Acquire a ^{13}C NMR spectrum.
 - Rationale: This provides information on the carbon skeleton of the molecule.
- IR Spectroscopy:
 - Obtain an IR spectrum using a KBr pellet or as a thin film.
 - Rationale: This helps to identify the functional groups present in the molecule.
- Mass Spectrometry:
 - Analyze the sample using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight.
 - Rationale: This provides a precise molecular weight, confirming the molecular formula.

Chemical Properties and Reactivity

The reactivity of 4-methoxyindole-3-acetic acid is governed by the interplay of its three key functional components: the electron-rich indole nucleus, the acidic carboxylic acid moiety, and the electron-donating methoxy group.


- Indole Nucleus: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, reactions may occur at other positions on the pyrrole or benzene rings. The electron-donating nature of the methoxy group can influence the regioselectivity of these reactions.
- Carboxylic Acid Group: The carboxylic acid functionality allows for typical reactions such as esterification with alcohols, conversion to acid chlorides, and formation of amides.
- Stability: Indole compounds can be sensitive to strong acids and oxidizing agents. The presence of the methoxy group may further activate the ring towards oxidation.^[6] It is also

sensitive to light and should be stored accordingly.

Synthesis and Purification

A common synthetic approach to substituted indole-3-acetic acids involves the Fischer indole synthesis or modifications of pre-existing indole structures.

Illustrative Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical characterization of 4-methoxyindole-3-acetic acid.

Protocol for HPLC Analysis

- Standard Preparation: Prepare a stock solution of 4-methoxyindole-3-acetic acid of known concentration in a suitable solvent (e.g., methanol).
- Sample Preparation: Dissolve the sample to be analyzed in the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
- Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Analysis: Inject the standard and sample solutions. The purity can be determined by the area percentage of the main peak.

Biological Context and Potential Applications

4-Methoxyindole-3-acetic acid is primarily investigated for its auxin-like activity. Auxins are a class of plant hormones that regulate various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. The substitution at the 4-position can alter the compound's interaction with auxin receptors and its susceptibility to enzymatic degradation, potentially leading to enhanced or prolonged activity compared to IAA.

Beyond its role in agriculture, the indole scaffold is a privileged structure in medicinal chemistry. [6] Methoxy-substituted indoles are precursors for the synthesis of a wide range of biologically active molecules, including anticancer and anti-inflammatory agents. [2][6] Therefore, 4-methoxyindole-3-acetic acid serves as a valuable building block for the development of novel therapeutics. [2]

Conclusion

4-Methoxyindole-3-acetic acid is a compound with significant potential in both basic and applied research. A thorough understanding of its physical and chemical properties is fundamental to its successful application. This guide has provided a detailed overview of its chemical identity, physical characteristics, spectroscopic profile, reactivity, synthesis, and analytical methodologies. By leveraging this information, researchers can design more effective experiments and accelerate the discovery of new applications for this versatile molecule.

References

- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986. (n.d.). PubChem.
- 4-Methoxy-1H-indole-3-carboxylic acid. (n.d.). Chem-Impex.
- 5-Methoxyindole-3-acetic acid. (n.d.). Chem-Impex.

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
- Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. (n.d.). PubMed.
- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure.
- Indole-3-acetic Acid. (n.d.). Organic Syntheses Procedure.
- 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000197). (n.d.). The Human Metabolome Database.
- 4-Chloroindole-3-acetic acid | C₁₀H₈CINO₂ | CID 100413. (n.d.). PubChem.
- CN104311469A - Synthetic method of substituted indole-3-acetic acid. (n.d.). Google Patents.
- 5-methoxyindole-3-acetic acid (C₁₁H₁₁NO₃). (n.d.). PubChemLite.
- 4-Chloroindole-3-Acetic Acid. (n.d.). www.publications.gc.ca.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Methoxyindole-3-acetic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- To cite this document: BenchChem. [Physical and chemical properties of 4-methoxyindole-3-acetic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2784577#physical-and-chemical-properties-of-4-methoxyindole-3-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com